4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide
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Overview
Description
4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve cyclization reactions, nitrile formation, and oxidation steps. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-thiadiazine derivatives, such as:
- 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile derivatives with different substituents.
- Thieno-thiadiazine compounds with variations in the thieno or thiadiazine rings.
Uniqueness
The uniqueness of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
214916-50-4 |
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Molecular Formula |
C14H11N3O3S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-benzyl-1,1,3-trioxothieno[2,3-e][1,2,4]thiadiazin-4-yl)acetonitrile |
InChI |
InChI=1S/C14H11N3O3S2/c15-7-8-16-13-12(6-9-21-13)22(19,20)17(14(16)18)10-11-4-2-1-3-5-11/h1-6,9H,8,10H2 |
InChI Key |
PAXZBLWNIORLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CS3)CC#N |
Origin of Product |
United States |
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